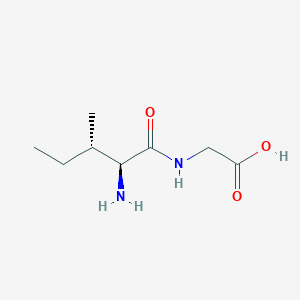
2-(Tributylstannyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tributylstannyl)quinoline is a chemical compound with the empirical formula C21H33NSn . It is a solid substance and is used in early discovery research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Traditional synthesis techniques have been reported, but they often require expensive and demanding conditions . Therefore, scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a tributylstannyl group attached . The molecular weight of this compound is 418.20 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C21H33NSn , and it has a molecular weight of 418.20 .Wissenschaftliche Forschungsanwendungen
Quinoline in Cancer Drug Discovery
Quinolines, including 2-(Tributylstannyl)quinoline derivatives, are significant in cancer drug discovery. These compounds are known for their anticancer activities and mechanisms of action. The structural diversity of quinolines allows for a broad spectrum of biological and biochemical activities. They have been explored for inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in cancer therapies (Solomon & Lee, 2011).
Synthesis and Characterization for Targeted Imaging
Iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines, closely related to this compound, have been synthesized for targeted imaging in cancer research. These compounds show potential as imaging agents for the G protein-coupled estrogen receptor GPR30, particularly in the context of human endometrial cancer cells (Ramesh et al., 2010).
Chemistry of Related Quinoline Analogs
Research on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally akin to this compound, highlights their synthetic applications and biological evaluations. This includes the synthesis of quinoline ring systems and their applications in various fields (Hamama et al., 2018).
Quinoline Derivatives in Therapeutics
Quinoline derivatives are utilized in medicine, food, dyes, and other areas. They are present in biological compounds with antimalarial, antimicrobial, anticancer, and other activities. The development of new molecules containing quinoline nucleus is rapid, necessitating updated information on their medicinal chemistry applications (Narwal, Kumar, & Verma, 2017).
Quinoline as Corrosion Inhibitors
Quinoline derivatives, including those similar to this compound, are also used as anticorrosive materials. They show good effectiveness against metallic corrosion due to their high electron density and ability to form chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
Discovery of Novel Targets in Drug Mechanisms
Research into quinolines' interaction with the human purine binding proteome has provided insights into the mechanism of action of quinoline drugs. This includes the identification of selective targets of quinolines, which could offer new perspectives on their therapeutic applications (Graves et al., 2002).
Safety and Hazards
2-(Tributylstannyl)quinoline is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and keep away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tributyl(quinolin-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENOYYVOGOFCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)
![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)




![2-[(3-Chlorophenyl)methoxy]acetic acid](/img/structure/B3161128.png)
![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)
![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)
